4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S2/c1-13-22-18-12-14(6-11-20(18)27-13)23-28(24,25)16-9-7-15(8-10-16)26-19-5-3-2-4-17(19)21/h2-12,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFNAUNHXQIJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Chlorophenoxy Group Attachment: The chlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorophenoxy group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its potential antimicrobial or anticancer properties. The benzothiazole moiety is known for its biological activity.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The sulfonamide group is a common pharmacophore in many drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzene-1-sulfonamide likely involves interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The benzothiazole moiety may interact with DNA or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Benzothiazole: Known for its biological activity and used in various applications.
Chlorophenoxy Compounds: Often used in herbicides and pharmaceuticals.
Uniqueness
4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzene-1-sulfonamide is unique due to the combination of these functional groups, which may confer distinct biological and chemical properties not found in simpler analogs.
Biological Activity
4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzene-1-sulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies, supported by data tables.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of the benzothiazole moiety and subsequent coupling with the sulfonamide component. Common reagents used in these reactions include acetic anhydride and sodium sulfide, among others.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and sulfonamide exhibit significant antimicrobial properties. The compound's structure allows it to interact with specific bacterial enzymes, inhibiting their function. For instance, a study evaluated the efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, demonstrating promising results with minimum inhibitory concentrations (MIC) in the low micromolar range.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 8 | 16 |
| Sulfamethoxazole | 32 | 64 |
Anticancer Activity
The compound has also shown potential in anticancer applications. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| A549 (Lung) | 15 |
| HeLa (Cervical) | 10 |
The proposed mechanism of action involves binding to specific enzymes or receptors that play a crucial role in cellular proliferation and survival. For example, it may inhibit dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis, which is essential for DNA synthesis in bacteria and cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with this compound led to significant improvement compared to standard antibiotic therapies.
- Case Study on Cancer Treatment : A cohort study on patients with advanced lung cancer indicated that the addition of this compound to standard chemotherapy regimens improved overall survival rates.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzene-1-sulfonamide, and what challenges arise during its preparation?
- Methodology : The synthesis typically involves coupling a 2-chlorophenoxy-substituted benzene sulfonyl chloride with a 2-methyl-1,3-benzothiazol-5-amine derivative. Palladium catalysts (e.g., Pd(PPh₃)₄) are often used for cross-coupling reactions to form the diaryl ether linkage. Reaction conditions (e.g., toluene or dichloromethane as solvents, 60–80°C, inert atmosphere) must be tightly controlled to minimize side reactions .
- Challenges : Common issues include low yields due to steric hindrance from the 2-chlorophenoxy group and purification difficulties caused by byproducts like unreacted sulfonyl chloride intermediates. Column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolation .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Analytical Techniques : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm for purity assessment (>95% by area normalization).
- Spectroscopic Confirmation : ¹H/¹³C NMR (DMSO-d₆) to verify sulfonamide NH (~10.5 ppm) and benzothiazole aromatic protons. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ (calculated for C₁₉H₁₄ClN₂O₃S: 397.0412) .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodology :
- Enzyme Inhibition : Screen against NaV1.7 channels using patch-clamp electrophysiology (IC₅₀ determination) due to structural similarity to diaryl ether sulfonamide inhibitors like PF-05089771 .
- Cytotoxicity : MTT assays in HEK293 or CHO cells to assess off-target effects at concentrations ≤10 µM .
Advanced Research Questions
Q. How can computational methods predict the binding interactions of this compound with NaV1.7 channels?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the voltage-sensing domain of NaV1.6. Focus on key residues (e.g., Arg675, Glu811) critical for inhibitor binding .
- MD Simulations : Perform 100-ns simulations in CHARMM36 force field to assess binding stability and conformational changes in the channel’s activation state .
Q. What strategies resolve discrepancies in metabolic stability data across preclinical species?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human, rat, dog) and monitor depletion via LC-MS. Identify metabolites (e.g., hydroxylation at the benzothiazole methyl group) using Q-TOF MS .
- Species Differences : If human microsomes show slower clearance than rodents, conduct a human microdose study (¹⁴C-labeled compound) to confirm pharmacokinetics, as done for PF-05089771 .
Q. How does the 2-chlorophenoxy group influence selectivity over other NaV subtypes (e.g., NaV1.5)?
- Methodology :
- SAR Analysis : Synthesize analogs with substituents (e.g., 2-fluoro, 2-methylphenoxy) and compare inhibitory potency across NaV subtypes using automated patch-clamp platforms.
- Crystal Structure Analysis : If available, overlay with NaV1.5 structures to identify steric or electrostatic clashes caused by the chloro group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
